molecular formula C16H13NO4 B3076015 3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1038358-01-8

3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B3076015
CAS No.: 1038358-01-8
M. Wt: 283.28 g/mol
InChI Key: XAVUQPLDKATBHZ-UHFFFAOYSA-N
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Description

The compound “3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is a derivative of 3-Phenoxyphenylacetic acid . The molecular formula is CHO with an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, 2-cyanoprop-2-yl 3-phenoxybenzoate was synthesized via reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For example, aromatic nitriles reacted with alcohols and HCl under Pinner conditions to form imidate hydrochlorides .

Safety and Hazards

The safety data sheet for related compounds suggests that they can be harmful if swallowed, cause severe skin burns and eye damage, and may cause an allergic skin reaction . They are also harmful to aquatic life with long-lasting effects .

Future Directions

The biodegradation of related compounds by marine-derived fungi has been reported, showing potential for future bioremediation studies in contaminated soils and water bodies . Additionally, the synthesis and study of 3-phenoxybenzoic acid derivatives for diabetes development targets such as peroxisome proliferator-activated receptor (PPAR) and AMP-activated kinase (AMPK) and their antiglycating properties have been suggested .

Mechanism of Action

Target of Action

The primary targets of 3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid are peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .

Mode of Action

This compound exhibits agonist activity towards PPAR-γ, meaning it binds to this receptor and activates it . It also has the ability to activate glucokinase , thereby promoting the conversion of glucose to glucose-6-phosphate, a key step in glucose metabolism . Additionally, it has been found to inhibit protein glycation , a process that can lead to the formation of harmful advanced glycation end products in the body .

Biochemical Pathways

The activation of PPAR-γ and glucokinase by this compound influences several biochemical pathways. PPAR-γ activation is known to regulate lipid metabolism, glucose homeostasis, and anti-inflammatory responses . The activation of glucokinase enhances glucose utilization and insulin secretion, playing a vital role in maintaining glucose homeostasis .

Result of Action

The activation of PPAR-γ and glucokinase by this compound can lead to improved lipid and glucose metabolism, potentially offering therapeutic benefits for conditions like diabetes . The inhibition of protein glycation can prevent the formation of harmful advanced glycation end products, which are implicated in various pathological conditions, including aging, diabetes, and neurodegenerative diseases .

Properties

IUPAC Name

3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-16(19)15-10-14(17-21-15)11-5-4-8-13(9-11)20-12-6-2-1-3-7-12/h1-9,15H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVUQPLDKATBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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